molecular formula C23H19N5O4 B3304478 3-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide CAS No. 921817-80-3

3-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide

Cat. No.: B3304478
CAS No.: 921817-80-3
M. Wt: 429.4 g/mol
InChI Key: LTZUFYLLBKEULI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidinone class, characterized by a bicyclic core fused with a benzamide moiety. The structure features a 4-nitrobenzamide group at the N-position of the pyrido-pyrimidinone scaffold and methyl substituents at the 3-position of the benzamide and the pyrimidinone ring. Pyrido-pyrimidinones are frequently investigated for kinase inhibition and anticancer applications due to their ability to mimic ATP-binding pockets in enzymes.

Properties

IUPAC Name

3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c1-13-12-17(27-15(3)25-21-18(23(27)30)5-4-10-24-21)7-8-19(13)26-22(29)16-6-9-20(28(31)32)14(2)11-16/h4-12H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZUFYLLBKEULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method involves the condensation of a pyrido[2,3-d]pyrimidine derivative with a nitrobenzamide derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.

Scientific Research Applications

3-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Substituent Variations

The target compound shares a pyrido[2,3-d]pyrimidin-4-one core with several analogs, but its pharmacological profile is influenced by unique substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Benzamide Position) Melting Point (°C)
3-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide (Target) C24H19N5O4 441.44 3-methyl, 4-nitro Not reported
3,5-dimethyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (F306-0107; ChemDiv) C24H22N4O2 398.45 3,5-dimethyl Not reported
4-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (CM628083) C23H20N4O3 400.43 4-ethoxy Not reported
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C31H23F2N7O4S 627.61 Chromenone-pyrazolopyrimidine hybrid 175–178

Key Observations

In contrast, the 3,5-dimethyl substituents in F306-0107 increase lipophilicity, which may improve membrane permeability . The 4-ethoxy group in CM628083 adds steric bulk and moderate polarity, possibly affecting solubility and metabolic stability .

Molecular Weight Trends: The target compound (441.44 g/mol) is heavier than F306-0107 (398.45 g/mol) and CM628083 (400.43 g/mol) due to the nitro group. Higher molecular weight may influence bioavailability, as seen in the chromenone-pyrazolopyrimidine hybrid (627.61 g/mol), which likely has reduced cellular uptake .

Thermal Stability: The chromenone-pyrazolopyrimidine analog () exhibits a melting point of 175–178°C, suggesting moderate crystallinity. Data for the target compound and its benzamide analogs are lacking, highlighting a gap in physicochemical characterization .

Research Implications and Limitations

  • Structural Activity Relationships (SAR) : The nitro group’s electron-withdrawing nature may enhance interactions with catalytic lysine residues in kinases, whereas methyl or ethoxy groups could optimize hydrophobic binding. However, biological activity data for these compounds are absent in the provided evidence.
  • Patent Context: The chromenone-pyrazolopyrimidine derivative () is from a patent, suggesting therapeutic exploration, though its divergent core limits direct comparison .

Biological Activity

The compound 3-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide is a complex organic molecule with potential biological activities. It belongs to the class of pyrido[2,3-d]pyrimidines, which have been studied for their therapeutic properties, particularly in cancer and microbial infections. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The structure of the compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C23H19N5O4
Molecular Weight 429.43 g/mol
Chemical Structure Chemical Structure

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer activity. The mechanism primarily involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds reduce the availability of tetrahydrofolate necessary for nucleotide synthesis, leading to impaired cell proliferation and ultimately inducing apoptosis in cancer cells .

A study highlighted that compounds similar to this compound showed high affinity for DHFR and were effective against various cancer cell lines including breast and prostate cancer .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Pyrido[2,3-d]pyrimidine derivatives have shown effectiveness against a range of bacteria and fungi. The mechanism involves interference with microbial DNA synthesis through similar pathways that affect mammalian cells .

In vitro studies demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of the Pyrido[2,3-d]pyrimidine Core : This is achieved through a multi-step reaction starting from appropriate aniline derivatives.
  • Functionalization : The introduction of the nitro and methyl groups is performed using electrophilic aromatic substitution methods.
  • Final Coupling : The final product is obtained through amide formation between the pyrido core and the benzamide derivative.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors:

  • Inhibition of DHFR : As previously mentioned, by binding to DHFR, it disrupts folate metabolism crucial for DNA replication.
  • Interaction with Kinases : Some studies suggest that similar compounds may also inhibit kinase activity, which is vital in signal transduction pathways involved in cell growth and survival .

Case Studies

  • Case Study on Anticancer Efficacy : A clinical trial involving a related compound demonstrated a significant reduction in tumor size among patients with advanced solid tumors after treatment with a pyrido[2,3-d]pyrimidine derivative .
  • Antimicrobial Study : Laboratory tests showed that a derivative exhibited a minimum inhibitory concentration (MIC) against resistant bacterial strains comparable to established antibiotics .

Q & A

Basic: What are the critical steps in synthesizing 3-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide?

Answer:
The synthesis involves multi-step reactions:

  • Coupling Reactions : Amide bond formation between pyrido[2,3-d]pyrimidin-3-yl and nitrobenzamide moieties using carbodiimide reagents (e.g., EDC·HCl) with HOBt to minimize racemization .
  • Heterocycle Assembly : Construction of the pyrido[2,3-d]pyrimidinone core via cyclization under acidic or basic conditions, often requiring precise temperature control (60–100°C) .
  • Purification : Column chromatography or recrystallization to isolate intermediates, followed by HPLC to confirm >95% purity .

Key Considerations : Solvent choice (e.g., DMF for solubility), catalyst selection (e.g., triethylamine for deprotonation), and reaction monitoring via TLC .

Basic: How is the compound structurally characterized to confirm its identity?

Answer:

  • NMR Spectroscopy : 1H/13C NMR to verify proton environments and carbon backbone integrity. 2D NMR (e.g., COSY, HMBC) resolves stereochemical ambiguities in the pyrido-pyrimidinone system .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .
  • X-ray Crystallography : For unambiguous confirmation of the nitrobenzamide substituent’s spatial orientation .

Advanced: What methodological strategies are used to evaluate its biological activity in vitro?

Answer:

  • Kinase Inhibition Assays : Dose-response curves (IC50) against cancer-associated kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC50 values normalized to controls .
  • Mechanistic Studies : Western blotting to assess downstream signaling proteins (e.g., phosphorylated Akt) .

Advanced Tip : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, reagent stoichiometry) to identify optimal conditions .
  • Catalyst Screening : Test bases (e.g., K2CO3 vs. DBU) to enhance cyclization efficiency .
  • In Situ Monitoring : ReactIR or HPLC tracking to terminate reactions at peak conversion (~85–90%) .

Example : Ethanol as a solvent increases nitrobenzamide solubility, improving coupling yields by 15% compared to THF .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Orthogonal Assays : Validate kinase inhibition using both radiometric (32P-ATP) and fluorogenic substrates .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Batch Analysis : Compare purity (>98% vs. 95%) via LC-MS; impurities (e.g., de-nitro byproducts) may antagonize activity .

Basic: What stability studies are critical for handling this compound?

Answer:

  • Thermal Stability : Accelerated testing at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Photostability : Exposure to UV light (ICH Q1B guidelines) to detect nitro group reduction .
  • Solution Stability : Store in anhydrous DMSO at -80°C to prevent hydrolysis of the amide bond .

Advanced: How can computational modeling guide its pharmacological optimization?

Answer:

  • Molecular Docking : Identify binding poses in kinase ATP pockets (e.g., AutoDock Vina) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with IC50 values .
  • MD Simulations : Predict metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

Basic: What techniques are used to identify and quantify synthetic impurities?

Answer:

  • HPLC-DAD/ELSD : Detect impurities >0.1% using C18 columns (gradient: 5–95% acetonitrile/water) .
  • LC-MS/MS : Characterize unknown impurities via fragmentation patterns .
  • Recrystallization : Remove polar byproducts using ethanol/water mixtures .

Advanced: How is structure-activity relationship (SAR) analysis conducted for analogs?

Answer:

  • Analog Synthesis : Introduce substituents (e.g., chloro, trifluoromethyl) at the pyrimidinone 2-position .
  • Biological Profiling : Compare IC50 shifts across analogs to identify critical pharmacophores .
  • 3D-QSAR : CoMFA/CoMSIA models to map steric/electrostatic requirements for activity .

Advanced: What engineering principles apply to scaling up synthesis?

Answer:

  • Process Control : Use continuous-flow reactors to maintain exothermic cyclization at scale .
  • Solvent Recovery : Distill DMF for reuse, reducing waste .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., particle size distribution) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
3-methyl-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide

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